

Review of 1,9-diazaspiro[5.5]undecane synthesis and bioactivity

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Compound of Interest

Compound Name: 2,9-Diazaspiro[5.5]undecan-1-one hydrochloride

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An In-Depth Technical Guide to the Synthesis and Bioactivity of 1,9-Diazaspiro[5.5]undecane

Abstract

The 1,9-diazaspiro[5.5]undecane scaffold, a unique dipiperidine structure spiro-fused at the 2- and 4-positions, has emerged as a privileged heterocyclic motif in medicinal chemistry.^{[1][2]} Its inherent three-dimensionality and conformational rigidity enhance pharmacokinetic profiles and improve interactions with biological targets.^[3] This guide provides a comprehensive review of the key synthetic strategies employed to construct this spirocyclic core, including arene-fused and substituted derivatives. Furthermore, it delves into the diverse and potent bioactivities of compounds containing this scaffold, which have shown therapeutic potential in a wide range of diseases, including psychotic disorders, pain, obesity, and immune system disorders.^{[1][4]} We will explore their roles as antagonists for orexin and neuropeptide Y (NPY) Y5 receptors, inhibitors of cyclin-dependent kinase 7 (CDK7) and soluble epoxide hydrolase (sEH), and modulators of the GABAergic system, underscoring the versatility and significance of this compound class in modern drug development.

Introduction: The Significance of the Spiro[piperidine-4,2'-piperidine] Core

Piperidine is one of the most prevalent nitrogen-containing heterocyclic structures found in FDA-approved pharmaceuticals.^{[3][5]} Its versatility allows for extensive derivatization, making it

a cornerstone in drug design. When two piperidine rings are fused through a single shared carbon atom—a spiro center—it creates a spiro-dipiperidine system. This structural feature imparts significant rigidity, reducing the number of freely rotatable bonds and locking the molecule into a more defined three-dimensional conformation.^[3] This pre-organization can lead to enhanced binding affinity and selectivity for target enzymes and receptors.

The 1,9-diazaspiro[5.5]undecane scaffold is a prime example of such a system.^[1] Its derivatives have demonstrated a remarkable breadth of biological activities, targeting a variety of proteins implicated in numerous disease states. The majority of bioactive compounds based on this core feature substituents at the N9 position and often include an arene ring fused to the piperidine framework, a common strategy to explore structure-activity relationships (SAR).^[1] This guide offers a technical exploration of the synthesis and multifaceted pharmacology of this important chemical scaffold.

Synthetic Strategies for the 1,9-Diazaspiro[5.5]undecane Core

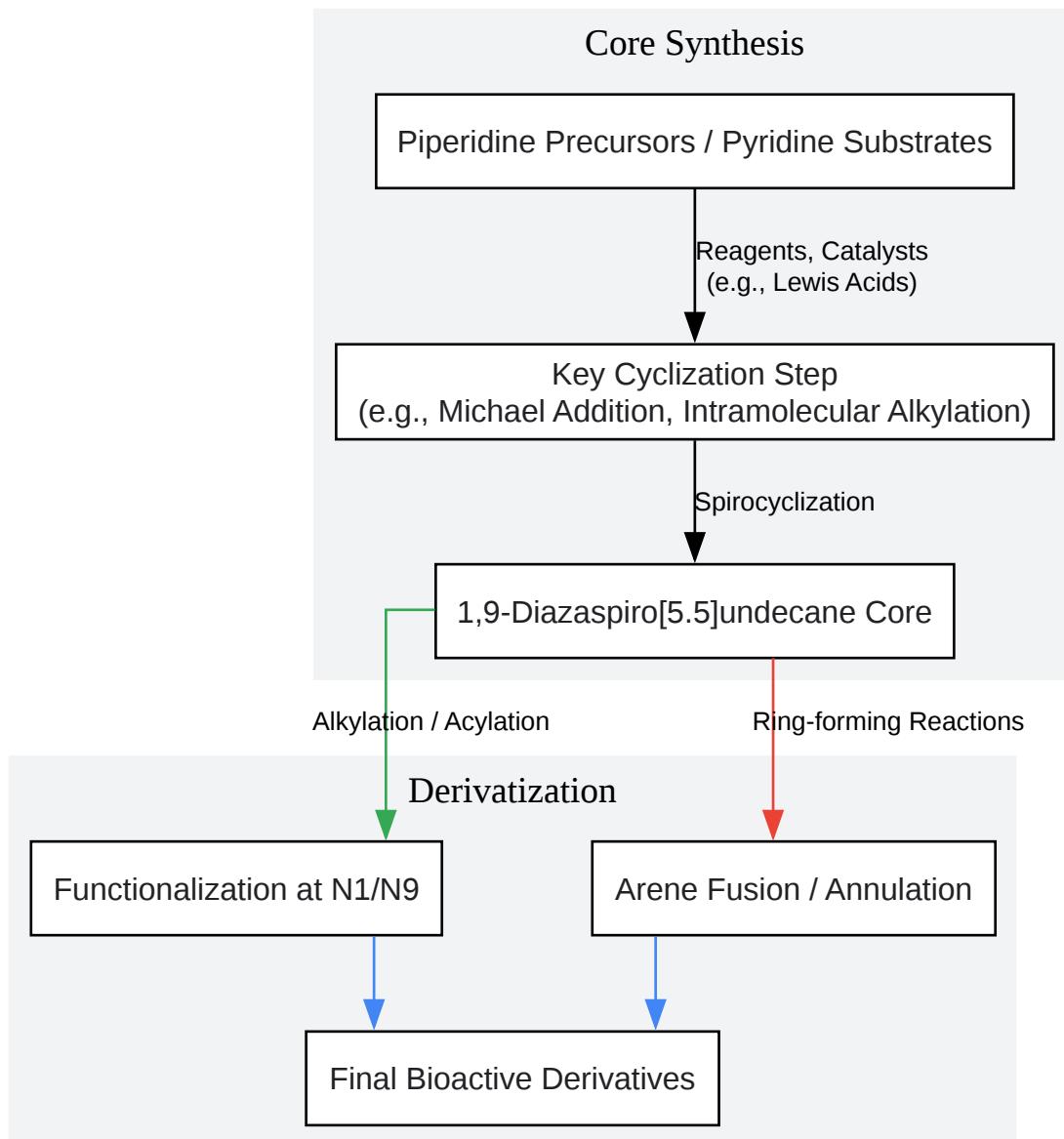
The construction of the 1,9-diazaspiro[5.5]undecane skeleton presents unique challenges due to the creation of a sterically hindered quaternary spirocenter. Synthetic chemists have devised several elegant strategies to overcome this hurdle, often tailored to the specific substitution patterns and fused-ring systems desired.

Key Synthetic Approaches

A prevalent strategy for building spirocyclic systems involves the Michael addition reaction.^[6] ^[7] This approach is particularly effective for creating the six-membered rings of the undecane system. For instance, a one-pot synthesis of related spiro[5.5]undecane-triones has been achieved through a Michael reaction between dimedone and diarylideneacetones, catalyzed by Lewis acids.^[6]^[7] The mechanism involves the initial formation of a 1:1 adduct which then undergoes intramolecular cyclization to yield the spiro core.^[6]

For arene-fused derivatives, which represent a large class of bioactive 1,9-diazaspiro[5.5]undecanes, synthesis strategies are often specific to the type of aromatic fusion.^[1] Another powerful method involves the intramolecular spirocyclization of 4-substituted pyridines. This reaction proceeds through an *in situ* activation of the pyridine ring with an agent like ethyl chloroformate, followed by the intramolecular addition of an attached nucleophile.^[8]

The diagram below illustrates a generalized workflow for the synthesis and derivatization of the 1,9-diazaspiro[5.5]undecane core, highlighting key stages from starting materials to final bioactive compounds.



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Caption: Generalized workflow for 1,9-diazaspiro[5.5]undecane synthesis.

Example Experimental Protocol: Synthesis of a Substituted 3,9-Diazaspiro[5.5]undecane Derivative

This protocol is a representative example based on the intramolecular spirocyclization of a pyridine substrate.

Objective: To construct a 3,9-diazaspiro[5.5]undecane derivative via intramolecular cyclization.

Methodology:

- Preparation of the Precursor: A 4-substituted pyridine bearing a tethered β -dicarbonyl nucleophile is synthesized via standard organic chemistry techniques.
- Activation of Pyridine Ring: The pyridine precursor is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0°C.
- Reagent Addition: Ethyl chloroformate is added dropwise to the solution. The reaction mixture is stirred at 0°C for 30 minutes to facilitate the *in situ* activation of the pyridine ring.
- Catalyst-Mediated Cyclization: A Lewis acid catalyst, such as Titanium(IV) isopropoxide ($Ti(OiPr)_4$), is added to the reaction mixture.^[9]
- Reaction Progression: The mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
- Workup and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3,9-diazaspiro[5.5]undecane derivative.
- Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods such as 1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

Bioactivity and Therapeutic Applications

The rigid, three-dimensional nature of the 1,9-diazaspiro[5.5]undecane scaffold makes it an ideal framework for interacting with complex protein binding sites. Derivatives have been developed as potent and selective modulators for a wide array of biological targets.

Overview of Biological Targets

The table below summarizes the key therapeutic areas and biological targets for which 1,9-diazaspiro[5.5]undecane derivatives have shown significant activity.

Therapeutic Area	Biological Target	Example Compound(s)	Key Findings & Significance
Neurology / Psychiatry	Orexin Receptors (OX ₁ R/OX ₂ R)	Dual and selective antagonists	Development of antagonists for treating sleep disorders.[1]
Immunology	GABA-A Receptors (GABAAR)	Analog 1e (m-methylphenyl)	Potent competitive antagonists that can rescue T-cell proliferation, suggesting immunomodulatory applications.[10]
Metabolic Disorders	Neuropeptide Y (NPY) Y ₅ Receptor	Substituted arene-fused derivatives	NPY Y ₅ antagonism demonstrated for potential treatment of obesity.[1]
Oncology	Cyclin-Dependent Kinase 7 (CDK7)	Pyrazolo[1,5-a][1]triazine derivative	Potent inhibition of CDK7 (IC ₅₀ ≤ 5 nM), a target for cancer therapy.[1]
Infectious Diseases	Leishmania DHFR/PTR1	Spiro-piperidine derivatives	Showed potent antileishmanial activity, superior to the reference drug miltefosine.[3][11]
Renal Disease	Soluble Epoxide Hydrolase (sEH)	1-oxa-4,9-diazaspiro[5.5]undecane ureas	Orally active inhibitors that lowered serum creatinine in a rat model of chronic kidney disease.[12]

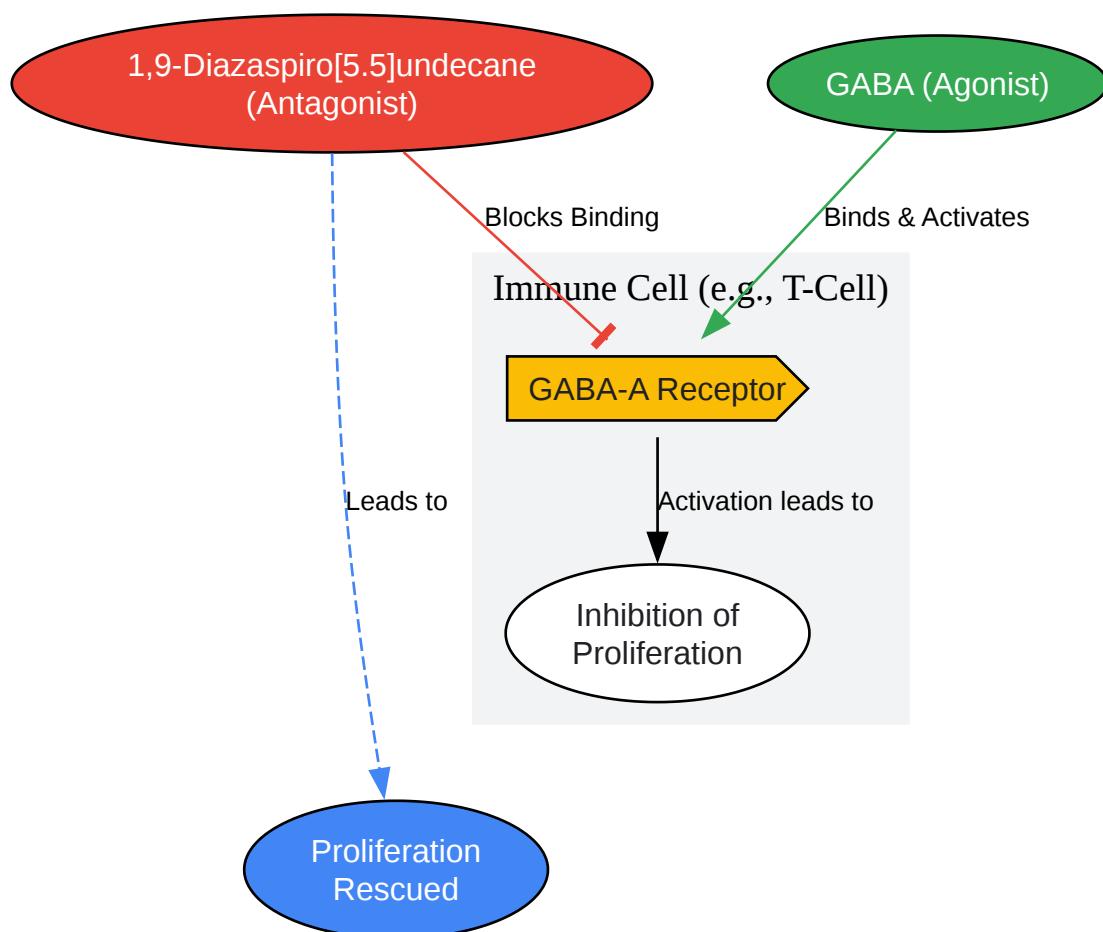
Inflammation	Chemokine Receptor CXCR3	Arene-fused derivatives	Development of inhibitors for immune system disorders. [1]
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Mechanism of Action: GABA-A Receptor Antagonism in the Immune System

Recent evidence has highlighted the presence of a functional GABAergic system in peripheral organs, including the immune system.[\[10\]](#) GABA-A receptors have been identified on various immune cells, such as T cells and macrophages. Modulation of these receptors can influence immune cell function, including proliferation and cytokine release.

3,9-diazaspiro[5.5]undecane-based compounds have been identified as potent competitive antagonists of GABA-A receptors.[\[10\]](#) Unlike many GABAAR ligands, these compounds have low membrane permeability, making them promising candidates for targeting peripheral GABAARs without causing central nervous system (CNS) side effects. For example, the analog 1e was shown to efficiently rescue the inhibition of T-cell proliferation caused by GABAAR agonists, providing a platform to explore the immunomodulatory potential of this class of compounds.[\[10\]](#)

The following diagram illustrates the role of these spirocyclic antagonists in the context of immune cell modulation.



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